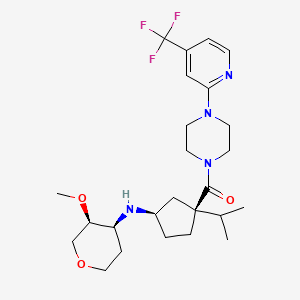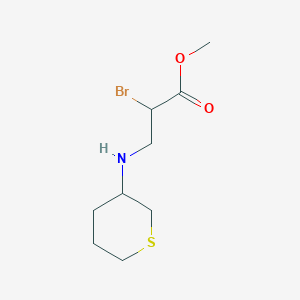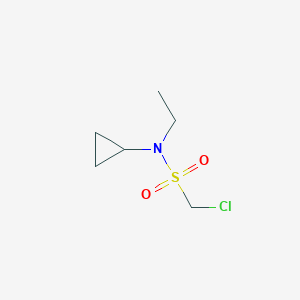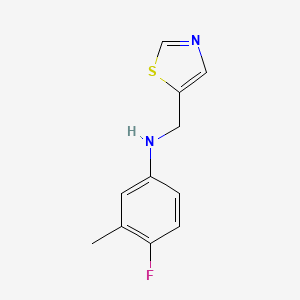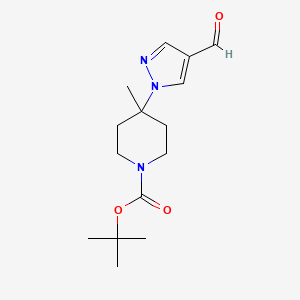
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring and a piperidine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpiperidine with tert-butyl chloroformate to form the tert-butyl 4-methylpiperidine-1-carboxylate intermediate. This intermediate is then reacted with 4-formyl-1H-pyrazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .
Comparison with Similar Compounds
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring, which may affect its reactivity and binding properties.
tert-Butyl 2-fluoro-4-(4-formyl-1H-pyrazol-1-yl)benzoate: Contains a benzoate group instead of a piperidine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-formylpyrazol-1-yl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-7-5-15(4,6-8-17)18-10-12(11-19)9-16-18/h9-11H,5-8H2,1-4H3 |
InChI Key |
NAAULFZWTOBXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2C=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


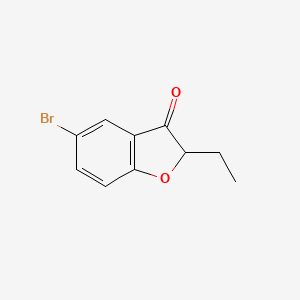
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)

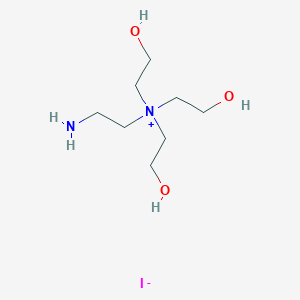

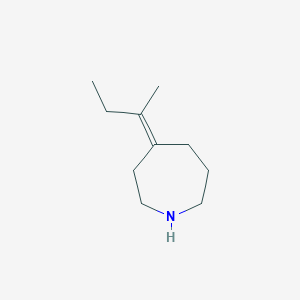
![7-(1-Methylcyclopropyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326356.png)
![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
